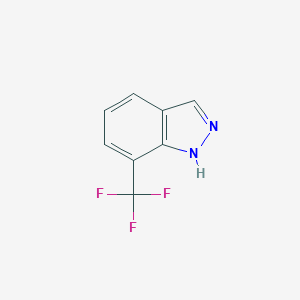

7-(Trifluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLVEPKBXAQQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605312 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885694-00-8 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-(Trifluoromethyl)-1H-indazole, a fluorinated heterocyclic compound of growing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key technical data with practical insights to support your research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 885694-00-8) is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring, with a trifluoromethyl group substituted at the 7-position.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the indazole core.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

While some experimental data for the parent compound is limited, a combination of predicted values and data from derivatives provides a good understanding of its properties.

| Property | Value/Information | Source |

| CAS Number | 885694-00-8 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.13 g/mol | [1] |

| Appearance | White to yellow solid (predicted) | |

| Melting Point | While not experimentally determined for the parent compound, 3-substituted derivatives have melting points in the range of 139-154 °C. | [1] |

| Boiling Point | 268.5±35.0 °C (Predicted) | |

| Density | 1.447±0.06 g/cm³ (Predicted) | |

| pKa | 11.59±0.40 (Predicted) | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, methanol, and chloroform. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy:

A ¹H NMR spectrum of this compound has been reported in DMSO-d₆ at 400 MHz.[2] The spectrum would be expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the substitution on the bicyclic system.

¹³C NMR Spectroscopy:

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group at the 7-position would be expected to exhibit a singlet in the ¹⁹F NMR spectrum. The chemical shift would be indicative of the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-p-tolyl-7-(trifluoromethyl)-1H-indazole shows characteristic absorptions for N-H stretching, C-H aromatic stretching, and C-F stretching of the trifluoromethyl group.[1] Similar characteristic peaks would be expected for the parent compound.

Mass Spectrometry:

The mass spectrum of 3-p-tolyl-7-(trifluoromethyl)-1H-indazole shows the molecular ion peak (M+), confirming its molecular weight.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound, primarily involving the construction of the indazole ring from appropriately substituted benzene precursors.

General Synthetic Approach:

A common and effective method for the synthesis of indazoles is the reaction of a substituted 2-fluorobenzaldehyde with hydrazine. This approach can be adapted for the synthesis of this compound.

Caption: General synthetic workflow for this compound.

Exemplary Protocol (adapted from a similar synthesis):

This protocol is based on the synthesis of a structurally related fluoro-indazole and would likely require optimization for the specific target molecule.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde

-

Hydrazine hydrate

-

High-boiling point solvent (e.g., ethylene glycol or without solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To 2-fluoro-3-(trifluoromethyl)benzaldehyde, add an excess of hydrazine hydrate.

-

Heat the reaction mixture with stirring at an elevated temperature (e.g., 180 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and water to the mixture and transfer to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the initial hydrazone formation to completion.

-

High Temperature: The high temperature is necessary to promote the intramolecular nucleophilic aromatic substitution (SNA_r) reaction, where the nitrogen of the hydrazone displaces the fluorine atom to form the pyrazole ring.

-

Aqueous Workup: The workup procedure is designed to remove excess hydrazine hydrate and other water-soluble impurities.

-

Column Chromatography: This final purification step is essential to isolate the desired product from any unreacted starting material or side products.

Reactivity of this compound

The reactivity of the this compound core is influenced by the electron-withdrawing trifluoromethyl group and the two nitrogen atoms of the pyrazole ring.

N-Functionalization:

The indazole core possesses two nitrogen atoms (N1 and N2) that can be functionalized, most commonly through alkylation or arylation. The regioselectivity of these reactions is a key consideration.

-

N-Alkylation: The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. For instance, using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation. This is attributed to the formation of a chelated intermediate with certain substituents, which sterically hinders the N2 position.

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are standard methods for the N-arylation of indazoles. These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at the nitrogen atoms.

C-H Functionalization:

Direct C-H functionalization of the indazole ring is a powerful tool for introducing further diversity. The electron-withdrawing trifluoromethyl group will direct electrophilic aromatic substitution to the 4- and 6-positions, while metallation-based approaches can provide access to other positions.

Halogenation:

Halogenation of the indazole ring, typically at the 3-position, provides a versatile handle for further functionalization through cross-coupling reactions. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed for this purpose.

Applications in Drug Discovery and Materials Science

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Kinase Inhibitors:

Indazole derivatives are widely explored as kinase inhibitors for the treatment of cancer. The this compound scaffold can serve as a key building block for the synthesis of potent and selective kinase inhibitors.

Other Therapeutic Areas:

Derivatives of this compound may also find applications in the development of treatments for inflammatory diseases, neurological disorders, and infectious diseases.

Materials Science:

The unique electronic and photophysical properties imparted by the trifluoromethylated indazole core may be leveraged in the design of novel organic light-emitting diodes (OLEDs), sensors, and other functional materials.

Safety and Handling

A Safety Data Sheet (SDS) for a derivative, this compound-3-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of a privileged indazole scaffold and an electron-withdrawing trifluoromethyl group offers a platform for the development of novel compounds with enhanced properties. This guide provides a foundational understanding of its chemical characteristics, synthesis, and reactivity to aid researchers in harnessing its potential.

References

-

Angene Chemical. (2025). Safety Data Sheet: this compound-3-carboxylic acid. Retrieved from [Link]

- Liu, Z., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

Sources

A Technical Guide to 7-(Trifluoromethyl)-1H-indazole: A Privileged Scaffold for Modern Drug Discovery

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2][3] This guide provides an in-depth technical overview of 7-(Trifluoromethyl)-1H-indazole (CAS No. 885694-00-8), a key building block in contemporary drug discovery. The strategic placement of the trifluoromethyl (-CF₃) group at the 7-position imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety for developing novel therapeutics.[4] We will explore its structural characteristics, present a detailed, mechanistically-driven synthetic protocol, discuss its applications in targeting diseases such as cancer, and provide essential guidelines for its safe handling and storage. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their research programs.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to the development of new medicines.[1][2] Among these, the indazole core—a bicyclic structure fusing a benzene ring with a pyrazole ring—has emerged as a remarkably versatile scaffold.[1] While rare in nature, synthetic indazole derivatives possess a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antimicrobial properties.[1][3] This biological promiscuity has led to the development of several successful drugs, such as the anti-cancer agents Niraparib and Pazopanib, and the anti-inflammatory drug Benzydamine.[1]

The functionalization of the indazole core is critical to modulating its biological activity. The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile. The -CF₃ group is highly electronegative and metabolically stable; it can increase a molecule's lipophilicity, which may enhance cell membrane permeability and bioavailability.[4] In this compound, the placement of this group on the benzene ring profoundly influences the molecule's electronic and steric properties, making it an invaluable synthon for creating next-generation kinase inhibitors and other targeted therapies.

Physicochemical and Structural Characteristics

This compound is a white to yellow solid at room temperature.[5] Its core identity and key properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 885694-00-8 | [5][6] |

| Molecular Formula | C₈H₅F₃N₂ | [6] |

| Molecular Weight | 186.13 g/mol | [6] |

| Appearance | White to yellow solid | [5] |

| Predicted Density | 1.447 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 11.59 ± 0.40 | [5] |

| MDL Number | MFCD09836171 | [6] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted phenyl precursors.[1] One of the most robust and common strategies involves the reductive cyclization of an ortho-nitrobenzaldehyde derivative followed by condensation.

The following protocol describes a logical and field-proven pathway for the synthesis of this compound, starting from the commercially available 2-Nitro-3-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)benzaldehyde Hydrazone

-

Reduction: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Nitro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~0.05 eq).

-

Pressurize the vessel with hydrogen gas (H₂) or, alternatively, add a reducing agent like ammonium formate (4.0-5.0 eq) for transfer hydrogenation.

-

Stir the reaction vigorously at room temperature until TLC or LC-MS analysis confirms the complete consumption of the starting material. Causality: The Pd/C catalyst facilitates the reduction of the nitro group to an amine, which is essential for the subsequent cyclization. The ortho-amino group is now positioned to react with the aldehyde.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure to yield crude 2-Amino-3-(trifluoromethyl)benzaldehyde.

-

Condensation: Dissolve the crude amine in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the hydrazone product can be monitored by TLC.

-

Upon completion, the product often precipitates. Collect the solid by filtration or concentrate the mixture and purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure hydrazone intermediate.

Step 2: Oxidative Cyclization to this compound

-

Cyclization: Dissolve the 2-Amino-3-(trifluoromethyl)benzaldehyde hydrazone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

-

Add an oxidizing agent. A common and effective choice is manganese dioxide (MnO₂, 5.0 eq) or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[1][2]

-

Heat the reaction mixture (typically 80-120°C) and monitor its progress by LC-MS. Causality: The oxidant facilitates the intramolecular C-H amination/cyclization, leading to the formation of the stable indazole ring system through N-N bond formation.[1]

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids.

-

Perform an aqueous workup by diluting the filtrate with water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a molecular scaffold for building potent and selective drug candidates. The indazole core itself is a proven pharmacophore, while the 7-CF₃ group provides critical enhancements.

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket of the enzyme. The indazole scaffold is adept at this, and derivatives are explored as inhibitors of pan-Pim kinases, epidermal growth factor receptor (EGFR), and others.[1] The 7-CF₃ group can provide additional, favorable interactions and increase the binding affinity of the molecule.

-

Oncology: Indazole derivatives are prominent in cancer research.[7] For example, they are being investigated as inhibitors of Type I protein arginine methyltransferases (PRMTs), which are implicated in triple-negative breast cancer.[8] The metabolic stability conferred by the -CF₃ group is particularly advantageous for developing orally bioavailable anti-cancer agents.

-

Neurodegenerative and Inflammatory Diseases: The scaffold has been successfully used to develop drugs for inflammatory conditions and neurodegenerative disorders.[3] The lipophilicity enhancement from the trifluoromethyl group can aid in crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.

Role as a Molecular Scaffold

The diagram below illustrates how this compound serves as a foundational scaffold in drug design. The N1 and C3 positions are common points for diversification, allowing chemists to append different chemical groups to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Caption: Role of the indazole scaffold in lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its derivatives must be handled with appropriate care. The following guidelines are based on general safety data for related heterocyclic compounds.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12] Avoid contact with skin and eyes.[9][10] After handling, wash hands thoroughly.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][10][12]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9][10]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[11]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for modern medicinal chemistry. Its unique combination of a biologically active indazole core and the property-enhancing trifluoromethyl group provides a robust platform for the design of novel therapeutics. Its demonstrated utility in creating potent kinase inhibitors and other targeted agents underscores its importance. As researchers continue to tackle complex diseases, the strategic use of well-designed building blocks like this compound will be paramount to the discovery and development of the next generation of life-saving medicines.

References

- Safety D

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. [Link]

-

7-(Difluoromethyl)-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

-

7-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID [885277-92-9]. Chemsigma. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, MDPI. [Link]

-

Regioselective Synthesis of Polyfluoroalkyl-Substituted 7-(1H-1,2,3-Triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones. ResearchGate. [Link]

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

-

1H-Indazole. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry, PubMed. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. This compound CAS#: 885694-00-8 [m.chemicalbook.com]

- 6. This compound | 885694-00-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. staging.keyorganics.net [staging.keyorganics.net]

A Comprehensive Technical Guide to 7-(Trifluoromethyl)-1H-indazole for Advanced Research and Development

Abstract: This technical guide provides an in-depth analysis of 7-(Trifluoromethyl)-1H-indazole, a critical heterocyclic building block in modern medicinal chemistry. The document delineates its core molecular properties, explores validated synthetic pathways with mechanistic insights, and details analytical characterization protocols. Furthermore, it highlights the compound's significant role as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.

Core Molecular Profile and Physicochemical Properties

This compound is a fluorinated aromatic heterocycle that has garnered significant interest in pharmaceutical research. Its structure, featuring a benzene ring fused to a pyrazole ring with a trifluoromethyl (-CF3) group at the 7-position, imparts unique properties that are highly advantageous for drug design.

The trifluoromethyl group is a key bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. The indazole core itself is a versatile scaffold, capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking, making it a frequent component in molecules designed to interact with enzyme active sites.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂ | [3] |

| Molecular Weight | 186.13 g/mol | [3][4] |

| CAS Number | 885694-00-8 | [3] |

| Appearance | White to yellow solid | [3] |

| Boiling Point (Predicted) | 268.5 ± 35.0 °C | [3] |

| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.59 ± 0.40 | [3] |

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles is a well-established field in organic chemistry, with several reliable methods available. The construction of the this compound core typically involves the formation of the pyrazole ring onto a pre-functionalized benzene ring. A common and effective strategy is the intramolecular C-H amination or cyclization of appropriately substituted hydrazones.[5]

The choice of this synthetic approach is dictated by the commercial availability of starting materials and the desire for a high-yielding, scalable process. The use of a transition-metal-free pathway, when possible, is often preferred in pharmaceutical synthesis to avoid metal contamination in the final product.[6]

Generalized Synthetic Workflow

A plausible and widely adopted synthetic route begins with a substituted o-toluidine derivative which, through a series of transformations including diazotization and subsequent reactions, can be converted into a suitable precursor for cyclization. An alternative, powerful method involves the cyclization of o-nitro-ketoximes or the C-H amination of arylhydrazones.[5][6]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Arylhydrazone Cyclization

This protocol is a representative, self-validating system for the synthesis of 1H-indazoles, adapted from established literature methods.[5]

-

Precursor Formation: An appropriately substituted arylhydrazone is prepared from the corresponding ketone or aldehyde and hydrazine derivative. This step is critical as it sets up the necessary atoms for the subsequent cyclization.

-

Cyclization Reaction: The arylhydrazone precursor (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or DMF. A base (e.g., K₂CO₃, 2.0 eq) is added to facilitate the reaction.

-

Initiation: An oxidant, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine, is added portion-wise at room temperature.[5] The choice of oxidant is crucial; PIFA is often effective under mild conditions, promoting a clean C-N bond formation.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This self-validating step ensures the reaction has gone to completion before proceeding.

-

Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified by flash column chromatography or recrystallization to yield the pure this compound. Purity is confirmed by NMR and LC-MS analysis.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and chromatography is employed.

Protocol: Sample Preparation for Analysis

-

NMR Spectroscopy: Weigh approximately 5-10 mg of the sample into a clean NMR tube.[7] Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and gently vortex to dissolve.[7]

-

LC-MS Analysis: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of ~10-20 µg/mL for injection into the LC-MS system.

Table 2: Expected Analytical Data for this compound

| Analysis Type | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm) showing characteristic coupling patterns for the substituted benzene ring. A broad singlet for the N-H proton (δ >10 ppm).[8] |

| ¹³C NMR | Signals corresponding to the eight carbon atoms, including the quartet for the -CF₃ carbon (around 120-125 ppm) due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group. |

| Mass Spec (ESI+) | A prominent ion peak corresponding to [M+H]⁺ at m/z 187.05. |

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. This compound serves as a highly valuable intermediate for creating novel drug candidates, particularly kinase inhibitors for cancer therapy.[1] The trifluoromethyl group at the 7-position can enhance binding to the enzyme's active site, improve selectivity, and increase bioavailability.[1]

The compound is a foundational element for building complex molecules targeting a range of diseases, including cancer, and inflammatory and neurological disorders.[1] Many approved drugs and clinical candidates, such as Pazopanib and Niraparib, feature the indazole core, underscoring its therapeutic importance.[5]

Caption: Role of the 7-(CF3)-1H-indazole scaffold in drug development.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure safety and maintain the integrity of the compound. While a specific safety data sheet for this exact compound is not detailed in the search results, guidelines can be established based on related fluorinated and indazole-containing molecules.[9][10][11]

Table 3: Hazard and Safety Information (Extrapolated)

| Category | Recommendation |

| GHS Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[10][11] H319: Causes serious eye irritation.[10][11] H335: May cause respiratory irritation.[10] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat must be worn.[9] Handle in a chemical fume hood.[12] |

| First Aid Measures | If Inhaled: Move person to fresh air.[9] In case of skin contact: Wash off with soap and plenty of water.[9] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9] If swallowed: Rinse mouth with water. Seek immediate medical attention.[11] |

| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][13] Store at room temperature.[3] |

Protocol: Safe Handling and Disposal

-

Handling: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE.[13]

-

Weighing: Weigh the solid in an enclosed balance or on a weigh paper within the fume hood to prevent aerosolization.

-

Spill Management: In case of a spill, cordon off the area. Pick up and arrange disposal without creating dust.[9] Sweep up the material and place it in a suitable, closed container for disposal.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[9]

Conclusion

This compound is a cornerstone building block for contemporary drug discovery. Its unique combination of a privileged heterocyclic core and a strategically placed trifluoromethyl group provides a powerful tool for medicinal chemists to design potent, selective, and metabolically robust therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

- Angene Chemical. (2025, August 1).

- ChemicalBook. (2025, July 16). This compound | 885694-00-8.

- MySkinRecipes. This compound-4-carbaldehyde.

- J&W Pharmlab. 7-Trifluoromethyl-1H-indazole-3-carboxylic acid - CAS:959236-70-5.

- ChemicalBook. This compound(885694-00-8) 1 H NMR.

- Apollo Scientific. 7-(Trifluoromethoxy)-1H-indazole.

- PubChem. 5-Bromo-7-(trifluoromethyl)-1H-indazole.

- Journal Article. Synthesis of 1H-Indazoles via Silver(I)

- Fisher Scientific.

- TCI Chemicals. (2025, January 8).

- PubChem. 7-(Difluoromethyl)-1H-indazole.

- Key Organics. (2017, December 1).

- ChemicalBook. This compound CAS#: 885694-00-8.

- Journal of the Chemical Society, Perkin Transactions 2. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.

- ResearchGate. (2025, August 5).

- ResearchGate. Synthesis of 1H‐indazole derivatives.

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- AWS.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

- PubChem. 1H-Indazole.

- Taylor & Francis. Indazole – Knowledge and References.

- PubMed. (2025, September 6).

Sources

- 1. This compound-4-carbaldehyde [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 885694-00-8 [chemicalbook.com]

- 4. This compound CAS#: 885694-00-8 [m.chemicalbook.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound(885694-00-8) 1H NMR spectrum [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. staging.keyorganics.net [staging.keyorganics.net]

- 13. fishersci.com [fishersci.com]

Introduction: The Significance and Challenge of a Privileged Scaffold

An In-Depth Technical Guide to the Structure Elucidation of 7-(Trifluoromethyl)-1H-indazole

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2][3] The introduction of a trifluoromethyl (CF₃) group, a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, results in molecules like this compound.[4][5] This specific substitution at the 7-position presents unique challenges and considerations for its complete and unambiguous structure elucidation.

The strong electronegativity and magnetic properties of the fluorine atoms in the CF₃ group profoundly influence the molecule's electronic environment, which is directly reflected in its spectroscopic data.[6][7] A multi-technique, synergistic approach is therefore not just recommended but essential for irrefutable structural confirmation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the causality behind experimental choices and presenting a self-validating workflow for the definitive structure elucidation of this compound.

Strategic Elucidation Workflow: An Integrated Spectroscopic Approach

The definitive confirmation of this compound's structure relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combination creates a self-validating system that confirms molecular weight, atomic connectivity, and three-dimensional arrangement.

Caption: A strategic workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming Molecular Formula and Fragmentation

Mass spectrometry (MS) is the foundational step, providing the molecular weight and offering clues about the molecule's stability and composition through fragmentation patterns. The presence of the CF₃ group often leads to characteristic neutral losses or fragment ions.[8]

Experimental Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass analysis because it provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₅F₃N₂).

Expected Observations:

-

Molecular Ion (M⁺•): The primary observation will be the molecular ion peak corresponding to the exact mass of C₈H₅F₃N₂ (186.0432).

-

Key Fragmentation: The trifluoromethyl group is a common point of fragmentation. Expect to see a significant peak corresponding to the loss of a CF₃ radical ([M-CF₃]⁺) or related fragments. The stability of the indazole ring system generally keeps the core intact.[8][9]

Protocol 1: HRMS Analysis via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the parent ion and use the instrument's software to calculate the most probable elemental composition. Compare the measured mass to the theoretical mass of C₈H₅F₃N₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a fluorinated compound like this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the substitution pattern.[7][10]

¹⁹F NMR: The Fluorine Handle

Experimental Causality: Direct observation of the ¹⁹F nucleus is crucial. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the CF₃ group.[6]

Expected Observation: A single sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift, typically referenced against CFCl₃, will be in the characteristic range for an aromatic-attached trifluoromethyl group (approx. -60 to -65 ppm).[11][12]

¹H NMR: Mapping the Proton Environment

Expected Observations:

-

N-H Proton: A broad singlet corresponding to the indazole N1-H, typically in the downfield region (>10 ppm), which may exchange with D₂O.

-

Aromatic Protons: The protons on the benzene ring (H4, H5, H6) will appear as a complex multiplet system. The proton at the 3-position (H3) will likely be a singlet or a narrow multiplet.[13] The coupling patterns between these protons are key to confirming the 7-substituted pattern.

¹³C NMR: The Carbon Skeleton and CF₃ Coupling

Experimental Causality: Standard ¹³C NMR spectra can be complicated by C-F coupling. Therefore, acquiring a spectrum with both ¹H and ¹⁹F decoupling ({¹H, ¹⁹F}) is essential to simplify the spectrum to sharp singlets for each unique carbon, aiding in initial identification.[6][7] A ¹³C spectrum with only ¹H decoupling is then used to observe the characteristic C-F couplings.

Expected Observations:

-

CF₃ Carbon: A distinct quartet signal due to one-bond coupling (¹JCF) with the three fluorine atoms. The coupling constant is typically large (~270-280 Hz).[7]

-

C7 Carbon: The carbon directly attached to the CF₃ group will appear as a quartet with a smaller two-bond coupling constant (²JCF).

-

Other Aromatic Carbons: Eight distinct signals are expected for the eight carbons in the molecule.

2D NMR: Unambiguous Assignment Through Correlation

Experimental Causality: 2D NMR experiments like COSY, HSQC, and HMBC are non-negotiable for definitive proof. They establish covalent connectivity, resolving any ambiguities from 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, crucial for tracing the connectivity of the aromatic protons H4-H5-H6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). The correlation from the protons of the CF₃ group (observed via ¹⁹F NMR) to C7, and from H6 to C7 and C7a, will lock in the 7-substituted position of the CF₃ group.

Caption: Key HMBC correlations for confirming the 7-CF₃ substitution pattern.

Protocol 2: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

-

1D Spectra Acquisition: Acquire standard ¹H, ¹⁹F, and ¹³C{¹H} spectra. Acquire a ¹³C spectrum with {¹H, ¹⁹F} decoupling for simplified carbon counting.

-

2D Spectra Acquisition: Acquire gradient-selected, phase-sensitive 2D spectra: gCOSY, gHSQC, and gHMBC. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.

-

Data Processing and Analysis: Process all spectra using appropriate window functions. Integrate the ¹H spectrum. Use the HSQC to assign carbons directly bonded to protons. Use the COSY to establish the H4-H5-H6 spin system. Finally, use the HMBC correlations to piece together the entire molecular framework and unambiguously confirm the position of the CF₃ group.

X-ray Crystallography: The Unambiguous Gold Standard

Experimental Causality: While the combination of MS and NMR provides definitive evidence for the structure in solution, single-crystal X-ray crystallography provides absolute, irrefutable proof of the atomic arrangement in the solid state.[15][16] It yields precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice, making it the ultimate validation tool.[17][18]

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount.[16] A common and effective method is the slow evaporation of a saturated solution. Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.[15]

-

Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial structure is then refined to achieve the best fit with the experimental data.

Data Summary: Expected Spectroscopic Data

The following table summarizes the expected key data points for this compound, which serves as a benchmark for experimental validation.

| Technique | Parameter | Expected Value / Observation |

| HRMS | [M+H]⁺ | m/z 187.0505 (Calculated for C₈H₆F₃N₂⁺) |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -63 ppm (vs. CFCl₃) |

| ¹H NMR | δ (H1) | > 10 ppm (broad singlet) |

| δ (H3) | ~ 8.2 ppm (singlet) | |

| δ (H4, H5, H6) | 7.2 - 7.9 ppm (Coupled aromatic system) | |

| ¹³C NMR | δ (CF₃) | ~ 124 ppm (quartet, ¹JCF ≈ 275 Hz) |

| δ (C7) | ~ 115 ppm (quartet, ²JCF ≈ 30 Hz) | |

| Aromatic Carbons | 8 distinct signals in the aromatic region | |

| HMBC | Key Correlation 1 | H6 → C7 |

| Key Correlation 2 | H6 → C7a | |

| Key Correlation 3 | H4 → C3a |

Conclusion

The structural elucidation of this compound is a multi-faceted process that demands a synergistic application of modern analytical techniques. By following the logical workflow outlined—beginning with mass spectrometry to confirm the molecular formula, proceeding through a comprehensive suite of 1D and 2D NMR experiments to map atomic connectivity, and culminating with X-ray crystallography for absolute structural proof—researchers can achieve an unimpeachable characterization. This rigorous, self-validating approach ensures the scientific integrity required for advancing drug discovery and development programs that utilize this important fluorinated scaffold.

References

- Kagramanov, N.D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 5(138).

- Forkey, D.M., & Carpenter, W.R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]

-

Elguero, J., et al. (2009). The structure of fluorinated indazoles: the effect of the replacement of an H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry. Available at: [Link]

-

Claramunt, R.M., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

-

Mishyna, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]

-

Zhang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

Mykhailiuk, P.K. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

-

Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2023). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

-

Hansch, C., & Leo, A. (1991). 19F NMR Reference Standards. Bruker Almanac. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. jeolusa.com [jeolusa.com]

- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. colorado.edu [colorado.edu]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. This compound(885694-00-8) 1H NMR [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. scispace.com [scispace.com]

Spectroscopic Profile of 7-(Trifluoromethyl)-1H-indazole: A Technical Guide

Introduction

7-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group into the indazole scaffold can profoundly alter the molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this specific molecule are limited, this document synthesizes data from closely related analogues, notably 3-substituted 7-(trifluoromethyl)-1H-indazoles, to present a robust and predictive spectroscopic profile. This approach, grounded in established principles of spectroscopy, offers a reliable reference for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

The structure of this compound, with the conventional atom numbering used for spectroscopic assignments, is presented below. The strategic placement of the electron-withdrawing CF₃ group at the C7 position significantly influences the electronic environment of the bicyclic system, which is reflected in its spectral data.

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for fluorinated organic compounds should be used (e.g., from -50 to -250 ppm). A common reference standard is CFCl₃.

IR Spectroscopy Protocol (ATR Method)

-

Instrument Setup: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment peaks.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic features of this compound. The provided NMR, IR, and MS data, derived from the analysis of close structural analogues, serve as a valuable reference for the identification and characterization of this important fluorinated heterocyclic compound. The characteristic signals, particularly the quartets in the ¹³C NMR spectrum arising from C-F coupling and the strong C-F stretching bands in the IR spectrum, are definitive markers for the trifluoromethyl group. While these predicted data offer a strong foundation, it is imperative that they are confirmed with experimental results on a pure sample of this compound. The experimental protocols outlined herein provide a clear path for researchers to obtain and verify this crucial spectroscopic information.

References

An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1H-indazole is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents due to the unique electronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this crucial intermediate. We will delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and offer a comparative analysis of the most effective routes starting from commercially available precursors. This document is intended to serve as a practical resource for researchers in drug discovery and process development, enabling informed decisions in synthetic route design and optimization.

Introduction: The Significance of the 7-CF₃-Indazole Moiety

The indazole ring system is a bioisostere of indole and is found in a wide array of biologically active compounds. The introduction of a trifluoromethyl (CF₃) group, particularly at the 7-position, significantly modulates the molecule's physicochemical properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins by altering the acidity of the N-H proton and participating in specific intermolecular interactions. Consequently, the this compound scaffold is a key component in the development of kinase inhibitors, cannabinoid receptor modulators, and other important therapeutic agents.[1][2]

Retrosynthetic Analysis and Core Strategies

The synthesis of the this compound core primarily relies on the formation of the pyrazole ring fused to a pre-functionalized benzene ring. A logical retrosynthetic analysis reveals two main disconnection approaches, which form the basis of the most widely employed synthetic routes.

Caption: Retrosynthetic analysis of this compound.

The two predominant strategies are:

-

Strategy A: Formation of the indazole ring via diazotization and cyclization of an appropriately substituted aniline, such as 2-amino-3-(trifluoromethyl)benzonitrile.

-

Strategy B: Construction of the indazole via intramolecular cyclization of a hydrazone derived from a functionalized phenylhydrazine or a related precursor.[3]

This guide will focus on the most practical and scalable of these approaches, primarily those originating from readily available trifluoromethylated anilines and benzonitriles.

Key Synthetic Pathways and Starting Materials

Pathway A: From 2-Amino-3-(trifluoromethyl)benzonitrile

This is arguably the most direct and widely cited route. The synthesis begins with 2-amino-3-(trifluoromethyl)benzonitrile, a commercially available starting material. The key transformation involves the conversion of the aniline to a diazonium salt, which then undergoes an intramolecular cyclization.

Caption: Workflow for synthesis from 2-Amino-3-(trifluoromethyl)benzonitrile.

Causality and Mechanistic Insight: The success of this reaction hinges on the careful formation of the diazonium salt from the aniline precursor. Using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) prevents premature decomposition of the highly reactive diazonium intermediate. The subsequent cyclization is an intramolecular electrophilic aromatic substitution-type reaction where the terminal nitrogen of the diazonium group attacks the C7a position of the benzene ring, facilitated by the electron-donating character of the nitrogen atom. The nitrile group at the adjacent position acts as a crucial directing group and stabilizes the intermediate. This reaction is often high-yielding and proceeds under mild conditions.[4]

Pathway B: From 2-Chloro-3-(trifluoromethyl)aniline

An alternative pathway involves the use of 2-chloro-3-(trifluoromethyl)aniline as the starting material. This route requires the introduction of a second nitrogen atom, typically via a hydrazine equivalent, followed by a cyclization reaction that forms the N-N bond of the indazole ring.

Key Steps:

-

Diazotization: The aniline is converted to a diazonium salt.

-

Reduction: The diazonium salt is reduced (e.g., with stannous chloride) to form the corresponding phenylhydrazine intermediate.

-

Cyclization: The phenylhydrazine is then cyclized, often via a Fischer indole-type mechanism or a related intramolecular C-N bond formation, to yield the indazole core. This often requires a catalyst, such as a palladium complex, for intramolecular amination.[5]

Expertise & Experience: This route is more versatile if the corresponding aniline is more accessible than the benzonitrile derivative. However, it involves more steps and the handling of potentially unstable hydrazine intermediates. The choice between Pathway A and B often comes down to the cost and availability of the starting materials and the desired scale of the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3-(trifluoromethyl)benzonitrile

This protocol is a representative procedure adapted from common literature methods.

Materials:

-

2-Amino-3-(trifluoromethyl)benzonitrile

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-(trifluoromethyl)benzonitrile (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add a mixture of concentrated sulfuric acid (2.0 eq) and water, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 15 minutes.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the internal temperature between 0 and 5 °C. A slight color change is typically observed.

-

Cyclization: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, slowly warm the mixture to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by pouring it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Trustworthiness: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the absence of impurities.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A (from Benzonitrile) | Pathway B (from Chloroaniline) |

| Starting Material | 2-Amino-3-(trifluoromethyl)benzonitrile | 2-Chloro-3-(trifluoromethyl)aniline |

| Number of Steps | 1-2 (one-pot feasible) | 2-3 |

| Key Reactions | Diazotization, Intramolecular Cyclization | Diazotization, Reduction, C-N Coupling |

| Typical Yields | Good to Excellent | Moderate to Good |

| Pros | High atom economy, direct, often high-yielding.[4] | More versatile starting material options. |

| Cons | Availability of the benzonitrile starting material can be a factor. | More steps, potential for unstable intermediates, may require metal catalysts.[5] |

Conclusion

The synthesis of this compound is a well-established process critical for the advancement of various drug discovery programs. The most efficient and direct route commences from 2-amino-3-(trifluoromethyl)benzonitrile, proceeding through a robust diazotization and cyclization sequence. While alternative routes from other precursors like 2-chloro-3-(trifluoromethyl)aniline exist, they typically involve a greater number of synthetic steps. The choice of synthetic strategy should be guided by starting material availability, scalability requirements, and the specific expertise of the research team. The protocols and analyses provided in this guide offer a solid foundation for the successful and efficient synthesis of this valuable heterocyclic building block.

References

Sources

- 1. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 2. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7-(Trifluoromethyl)-1H-indazole: A Technical Guide for Drug Discovery Professionals

Executive Summary

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide delves into the biological activities of a specific, yet under-documented derivative, 7-(Trifluoromethyl)-1H-indazole. While direct research on this particular isomer is limited, this document will synthesize data from closely related analogues and the broader indazole class to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its potential as a kinase inhibitor, its putative mechanisms of action in oncology, and provide detailed, field-proven experimental protocols to assess its biological activity.

Disclaimer: Direct experimental data for this compound is not extensively available in the public domain. The information presented herein is an expert synthesis based on the known biological activities of the indazole scaffold, particularly other trifluoromethyl-substituted isomers and related derivatives. This guide is intended to provide a foundational framework and plausible scientific direction for initiating research into this specific compound.

The Indazole Scaffold: A Proven Pharmacophore in Modern Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention for their wide-ranging pharmacological properties.[1] This versatile scaffold is a key component in numerous FDA-approved drugs, including the anti-cancer agents axitinib, niraparib, and entrectinib, which underscores its clinical significance.[2][4] The biological activities of indazole derivatives are diverse, encompassing anti-inflammatory, anti-arrhythmic, anti-bacterial, and potent anti-tumor effects.[1]

The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. While research has touched upon various trifluoromethyl-substituted indazoles, the specific biological profile of the 7-position isomer remains an area ripe for exploration.

Postulated Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many biologically active indazole derivatives is the inhibition of protein kinases.[5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5]

Based on extensive research into the indazole class, it is hypothesized that this compound will likely exhibit inhibitory activity against one or more protein kinases. Key kinase families that are frequently targeted by indazole-based compounds include:

-

Fibroblast Growth Factor Receptors (FGFRs) : Indazole derivatives have been identified as potent inhibitors of FGFR1-3.[1]

-

Glycogen Synthase Kinase-3 (GSK-3) : Certain 5-substituted-1H-indazole-3-carboxamides have shown inhibitory activity against GSK-3.[4]

-

PI3K/AKT/mTOR Pathway : This critical signaling pathway, often hyperactivated in cancer, is a target for 3-amino-1H-indazole derivatives.[7]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1) : Novel 1H-indazole scaffolds have been designed as inhibitors of ASK1, which is involved in inflammatory responses and apoptosis.[6]

The trifluoromethyl group at the 7-position could confer unique selectivity and potency for specific kinase targets.

Visualizing the Kinase Inhibition Pathway

Caption: Postulated mechanism of 7-(CF3)-1H-indazole as a kinase inhibitor.

Potential as an Anti-Cancer Agent

The role of indazole derivatives as anti-cancer agents is well-established.[8][9] Their therapeutic effect is often achieved through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis.[8]

A plausible anti-cancer mechanism for this compound would involve:

-

Induction of Apoptosis : By inhibiting pro-survival signaling pathways, the compound could upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to cancer cell death.[8]

-

Cell Cycle Arrest : Many kinase inhibitors halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[7]

-

Inhibition of Metastasis : By targeting kinases involved in cell migration and invasion, the compound could potentially reduce the spread of cancer.

Quantitative Data: Antiproliferative Activity of Representative Indazole Derivatives

While specific IC50 values for this compound are not available, the following table presents data for other indazole derivatives to provide a benchmark for expected potency.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [8] |

| Compound 2f | HepG2 (Liver Cancer) | 0.80 | [8] |

| Compound 2f | MCF-7 (Breast Cancer) | 0.34 | [8] |

| Compound 6o | K562 (Leukemia) | 5.15 | [9][10] |

| W24 | HT-29 (Colon Cancer) | 0.43 - 3.88 | [7] |

| W24 | MCF-7 (Breast Cancer) | 0.43 - 3.88 | [7] |

| W24 | A-549 (Lung Cancer) | 0.43 - 3.88 | [7] |

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, a series of in vitro assays are recommended.

General Experimental Workflow

Caption: A typical workflow for evaluating the in vitro biological activity.

Step-by-Step Protocol: MTT Antiproliferation Assay

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding:

-

Harvest cancer cells (e.g., A549, MCF-7, HCT116) during their logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Future Directions and Conclusion

While the indazole scaffold is a rich source of therapeutic agents, the biological activity of this compound remains a compelling area for future investigation. The strategic placement of the trifluoromethyl group suggests the potential for novel selectivity and enhanced pharmacological properties.

Future research should focus on:

-

Synthesis and Characterization : The unambiguous synthesis and thorough characterization of this compound are paramount.

-

Broad-Spectrum Kinase Screening : A comprehensive kinase panel screen will be instrumental in identifying the primary molecular targets.

-

In Vivo Efficacy Studies : Promising in vitro results should be followed by evaluation in relevant animal models of cancer.

References

-

Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

-

Dhiman, N., & Singh, A. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(9), 1039–1063. [Link]

-

Li, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15933–15940. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Rooney, L. C., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(13), 5451-5465. [Link]

-

Ben-Messaoud, G., et al. (2022). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 221, 113482. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Rani, P., & Srivastava, V. K. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Mini-Reviews in Medicinal Chemistry, 16(14), 1115–1135. [Link]

-

Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]

-

Singh, P., & Kumar, A. (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 104-112. [Link]

- Shenzhen Targetrx, Inc. (2018). INDAZOLE COMPOUND FOR USE IN INHIBITING KINASE ACTIVITY, COMPOSITION AND APPLICATION THEREOF.

-

Kumar, V., & Singh, S. (2018). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 6, 843-857. [Link]

-